molecular formula C20H18ClN3O2 B2392618 N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 898221-12-0

N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2392618
CAS No.: 898221-12-0
M. Wt: 367.83
InChI Key: RQSKADVNJCXMPB-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-14-6-8-15(9-7-14)18-10-11-20(26)24(23-18)13-19(25)22-12-16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSKADVNJCXMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight424.91 g/mol
Molecular FormulaC21H17ClN4O2S
LogP3.8117
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area59.549 Ų
InChI KeyLUVUOYNHXFYAQH-UHFFFAOYSA-N

Anticonvulsant Activity

Research indicates that derivatives of pyridazinone, including this compound, exhibit significant anticonvulsant properties. For instance, a related compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, which highlights the potential of these compounds in treating epilepsy .

Anticancer Properties

The compound's structural features contribute to its anticancer activity. Studies have shown that thiazole and pyridazine derivatives can induce apoptosis in cancer cell lines. For example, certain synthesized analogues exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents . The presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxic activity significantly.

Anti-inflammatory Effects

Thiazole and pyridazine derivatives have been linked to anti-inflammatory activities. A systematic review highlighted that compounds with similar structures have shown promising results in reducing inflammation markers in various models . The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be a pathway for this compound.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the phenyl rings and nitrogen-containing heterocycles significantly influence biological activity. For example:

  • Electron-withdrawing groups (e.g., Cl, Br) enhance anticonvulsant activity.
  • Hydrophobic interactions are crucial for anticancer potency, particularly with substitutions that improve binding to target proteins .

Case Studies

  • Electroshock Seizure Test : A study involving a series of pyridazinone derivatives demonstrated that compounds with specific substitutions on the phenyl ring provided substantial protection against seizures .
  • Cytotoxicity Assay : In vitro assays showed that certain analogues of this compound had significant growth inhibition in various cancer cell lines, suggesting a strong potential for therapeutic application .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Properties : Preliminary studies indicate that N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide may possess anticancer properties. Research has shown its potential to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism of action that warrants further investigation.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated its ability to reduce inflammatory markers, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Given the structural features of the compound, it may interact with neurotransmitter systems, presenting possibilities for neuroprotection and treatment of neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., A549 lung cancer cells and MDA-MB-231 breast cancer cells) revealed that this compound exhibited significant growth inhibition rates of over 70% at specific concentrations. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Potential

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These results suggest that it may serve as a viable candidate for developing anti-inflammatory therapeutics.

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